(1R,2R)-2-fluoro-N-pentylcyclopentan-1-amine
Overview
Description
Typically, the description of a compound includes its molecular formula, structure, and possibly its molar mass. The compound you mentioned is a cyclopentane with a fluorine atom and an amine group attached, which suggests it might be used in pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of a specific compound would depend on the starting materials and the reaction conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Radical Fluorination in Synthesis
Radical fluorination is a pivotal strategy for the expedient synthesis of fluorinated cyclic amines, such as 3-fluorobicyclo[1.1.1]pentan-1-amine. This method represents a modern approach in medicinal chemistry for accessing new and interesting building blocks, demonstrating the critical role of fluorinated compounds in the exploration of novel chemical space (Goh & Adsool, 2015).
Bicyclo[1.1.1]pentan-1-amine Derivatives
The synthesis and application of bicyclo[1.1.1]pentan-1-amine and its derivatives highlight its importance as a unique and valuable moiety in medicinal chemistry. A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane showcases the flexibility and scalability of synthesis techniques for such compounds, underscoring their potential in drug development and other scientific research applications (Goh et al., 2014).
Fluorogenic Assays and Biomolecule Labeling
Fluorescence-based assays utilizing amine-reactive dyes for the sensing and labeling of biomolecules illustrate the utility of fluorinated compounds in biochemical research. The significant changes in emission spectra upon amide bond formation between amines and activated esters of meso-carboxyBODIPY demonstrate the potential for rapid and selective detection and labeling of amines, amino acids, and proteins, offering new tools for biological studies and diagnostics (Jeon et al., 2020).
Stereospecific Functionalization
Strain-release heteroatom functionalization strategies have been developed to incorporate small, strained ring systems like bicyclo[1.1.1]pentane into molecules. This method allows for the "any-stage" installation of such fragments into lead compounds, improving their pharmacological profiles and showcasing the innovative methods being developed to integrate fluorinated cyclic amines into complex molecular architectures (Lopchuk et al., 2017).
Conversion to Bicyclo[3.1.1]heptan-1-amines
The conversion of bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines via photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical opens up new pathways for creating sp3-rich primary amine building blocks. This method represents a novel approach to diversifying the scaffolds available for drug design and discovery, highlighting the continuous innovation in the field of organic synthesis (Harmata et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-pentylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-2-3-4-8-12-10-7-5-6-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENWANOZPVBJT-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1CCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN[C@@H]1CCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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